1-Bromo-4-(sec-butyl)benzene

Description

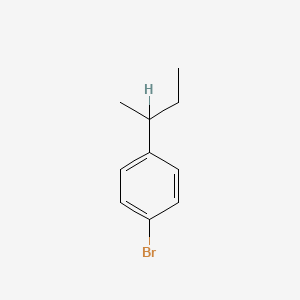

1-Bromo-4-(sec-butyl)benzene (CAS: 39220-69-4) is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at the para position and a sec-butyl group (–CH(CH2CH3)2). The sec-butyl substituent introduces steric bulk and moderate electron-donating effects, influencing its reactivity in cross-coupling reactions and applications in organic synthesis. Key synonyms include 1-bromo-4-(butan-2-yl)benzene and 2-(4-bromophenyl)butane .

Structurally, the sec-butyl group distinguishes it from linear or tertiary alkyl-substituted analogs, impacting its physical properties (e.g., solubility, boiling point) and chemical behavior. While commercial availability is noted as discontinued in some sources , its role as a precursor in synthesizing flame-retardant polymers (e.g., brominated polystyrene) highlights industrial relevance .

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-butan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZQEAKNZXNTNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959995 | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39220-69-4, 88497-56-7 | |

| Record name | 1-Bromo-4-(1-methylpropyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39220-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(sec-butyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039220694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Bromo-4-(butan-2-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-(1-methylpropyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, ethenyl-, homopolymer, brominated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BROMO-4-(SEC-BUTYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CG9DT5TLT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(sec-butyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(sec-butyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(sec-butyl)benzene engages in several reaction types, driven by the electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) mechanisms.

Substitution Reactions

-

Nucleophilic Substitution : The bromine atom acts as a leaving group, replaced by nucleophiles like hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₃).

-

Electrophilic Substitution : The sec-butyl group is an activating alkyl substituent, directing incoming electrophiles to the meta position relative to bromine.

Coupling Reactions

-

Suzuki-Miyaura Coupling : The bromine atom enables cross-coupling with boronic acids, forming biaryls under palladium catalysis.

-

Grignard Reactions : The compound can react with Grignard reagents (e.g., RMgX) to introduce new alkyl or aryl groups.

Oxidation/Reduction

-

Oxidation : The sec-butyl group undergoes oxidation (e.g., with KMnO₄) to form ketones or carboxylic acids.

-

Reduction : Bromine can be reduced (e.g., using LiAlH₄) to regenerate 4-(sec-butyl)benzene.

Reaction Conditions and Reagents

| Reaction Type | Reagents/Conditions | Key Products |

|---|---|---|

| Nucleophilic Substitution | NaOH (aq), KCN, NH₃ (polar aprotic solvents) | 4-(sec-butyl)phenol, benzonitrile |

| Suzuki Coupling | Pd catalyst, boronic acid, base (e.g., K₂CO₃) | Biaryl derivatives |

| Oxidation | KMnO₄ (acidic), CrO₃ (basic) | 4-(sec-butyl)benzaldehyde, benzoic acid |

| Reduction | LiAlH₄, H₂/Pd catalyst | 4-(sec-butyl)benzene |

Electrophilic Aromatic Substitution

The sec-butyl group is a strong activating group, stabilizing the carbocation intermediate during EAS. This directs incoming electrophiles to the meta position relative to bromine.

Lithium-Bromide Exchange

The bromine atom can undergo exchange with organolithium reagents (e.g., n-BuLi), enabling further functionalization.

Research Findings

Scientific Research Applications

1-Bromo-4-(sec-butyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(sec-butyl)benzene in chemical reactions involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The sec-butyl group can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Alkyl vs. Heteroaromatic Substituents

- In contrast, 1-bromo-4-(3-thienyl)benzene (6) contains a thiophene ring, enabling regioselective functionalization via Sonogashira coupling due to differential reactivity of iodo/bromo substituents .

- Chlorinated Alkyls : Compound 3e, with a –C(CH3)2Cl group, undergoes efficient hydrochlorination due to the electron-withdrawing chlorine, facilitating high-yield (>99%) synthesis .

Electron-Withdrawing Groups (EWGs)

- Trifluoromethyl (–CF3) : The strong EWG in 1-bromo-4-(trifluoromethyl)benzene enhances electrophilicity, making it suitable for nucleophilic aromatic substitution (e.g., radiofluorination for PET tracers) .

- Difluoromethoxy (–O–CF2H) : This group in 1-bromo-4-(difluoromethoxy)benzene balances electronic and steric effects, enabling Pd-catalyzed cross-couplings with heteroarenes (e.g., imidazoles, thiazoles) in high yields (72–93%) for pharmaceutical intermediates .

Phenoxy and Ether Derivatives

- Chlorophenoxy (–O–C6H4Cl): Compound 15d’s phenoxy group facilitates Suzuki couplings to generate antimalarial quinolones, albeit with moderate yield (59%) due to competing side reactions .

- Methoxymethyl (–CH2OCH3) : 1-Bromo-4-(methoxymethyl)benzene () is valued for its ether linkage, enhancing solubility in polar solvents for material science applications .

Industrial and Pharmaceutical Relevance

- Flame Retardants : The sec-butyl derivative’s primary use contrasts with 1-bromo-4-(trifluoromethoxy)benzene, which is driven by pharmaceutical demand for trifluoromethoxy-containing biologics .

- Radiotracers: The trifluoromethyl analog’s 41% radiochemical yield underscores its niche in diagnostic imaging, whereas the sec-butyl compound lacks such applications .

Biological Activity

1-Bromo-4-(sec-butyl)benzene is an aromatic halide characterized by a bromine atom at the first position and a sec-butyl group at the fourth position of a benzene ring. This compound has garnered interest in various fields, particularly in organic chemistry, medicinal chemistry, and biological research due to its unique structural properties and potential applications.

Chemical Structure:

- Molecular Formula: C₁₀H₁₃Br

- CAS Number: 39220-69-4

The compound's structure allows it to participate in several chemical reactions, primarily through electrophilic aromatic substitution mechanisms. The bromine atom serves as a leaving group, enabling the formation of new carbon-carbon bonds through nucleophilic substitution and coupling reactions, such as the Suzuki-Miyaura coupling reaction.

Mechanism of Action:

- Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles like hydroxide or amine groups.

- Biochemical Pathways: It participates in biochemical pathways that involve the synthesis of biologically active molecules, which may include pharmaceuticals and agrochemicals.

Biological Activity

This compound has been studied for its potential biological activities, particularly as a precursor for synthesizing various bioactive compounds. Its role in medicinal chemistry is significant due to its ability to form derivatives that exhibit pharmacological properties.

Key Findings:

- The compound can act as an intermediate in synthesizing drugs targeting specific biological pathways.

- It has been utilized in studies focusing on enzyme interactions and biological pathways, contributing to understanding drug mechanisms and efficacy.

Research Applications

The compound's applications extend into various research domains:

- Medicinal Chemistry: Used in developing therapeutic agents by modifying its structure to enhance biological activity.

- Organic Synthesis: Serves as a building block for synthesizing complex organic molecules.

- Biological Studies: Investigated for its interactions with biological systems, aiding in the understanding of disease mechanisms and potential treatments .

Case Studies

Case studies have highlighted the compound's utility in drug development:

- Synthesis of Anticancer Agents: Research has shown that derivatives of this compound can inhibit cancer cell proliferation by targeting specific molecular pathways.

- Antimicrobial Activity: Some synthesized derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential:

| Compound | Structural Difference | Notable Activity |

|---|---|---|

| 1-Bromo-4-tert-butylbenzene | tert-butyl group | Higher steric hindrance affects reactivity |

| 1-Bromo-4-isopropylbenzene | Isopropyl group | Varying solubility and biological activity |

| 1-Bromo-4-ethylbenzene | Ethyl group | Different reactivity patterns |

The presence of the sec-butyl group imparts distinct steric and electronic properties compared to other alkyl-substituted benzene derivatives, influencing its reactivity and applications in chemical processes.

Q & A

Q. What are the established synthetic routes for preparing 1-Bromo-4-(sec-butyl)benzene, and what are their key reaction conditions?

- Methodological Answer : Two primary methods are employed:

- Direct Bromination : Reacting 4-(sec-butyl)benzene with bromine (Br₂) in the presence of Lewis acids (e.g., AlCl₃ or FeBr₃) under anhydrous conditions. Temperature control (0–25°C) minimizes polybromination byproducts .

- Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling of 4-bromophenylboronic acid with sec-butyl halides. Typical conditions include Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ base, and THF/DMF solvent at 60–100°C .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Sec-butyl protons appear as a triplet (δ 1.5–1.7 ppm, J = 6–8 Hz) for the CH group and a multiplet for branched methyl groups. Aromatic protons show para-substitution patterns (doublets at δ 7.2–7.6 ppm) .

- GC-MS : Molecular ion peaks at m/z 228/230 (Br isotopic signature) and fragmentation patterns (e.g., loss of sec-butyl group at m/z 155/157) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.

- Conduct reactions in fume hoods to mitigate inhalation risks from volatile brominated compounds.

- Neutralize waste with 10% sodium thiosulfate to degrade residual Br₂ or HBr .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitutions of this compound be addressed?

- Methodological Answer : Steric hindrance from the sec-butyl group directs electrophiles to the ortho position relative to bromine. Using bulky Lewis acids (e.g., FeBr₃) enhances para selectivity, while low-temperature (−78°C) lithiation with LDA enables directed functionalization . Computational modeling (DFT) predicts transition states to optimize catalyst choice (e.g., CuI vs. Pd) .

Q. How do contradictory reactivity reports in cross-coupling reactions involving this compound arise?

- Methodological Answer : Discrepancies stem from:

- Catalyst Deactivation : Trace oxygen or moisture reduces Pd(0) catalyst efficiency. Solutions include rigorous solvent degassing and Schlenk techniques .

- Steric Effects : The sec-butyl group slows transmetallation in Suzuki couplings. Switching to less hindered ligands (e.g., XPhos) or elevated temperatures (80–100°C) improves yields (40→85%) .

Q. What role does this compound play in synthesizing liquid crystal intermediates?

- Methodological Answer : It serves as a precursor for alkylated biphenyl mesogens via Kumada coupling. For example, reacting with 4-pentylphenylmagnesium bromide yields 4’-(sec-butyl)-4-pentylbiphenyl, which exhibits a nematic phase at 120–150°C—15°C higher than linear analogs due to improved packing from branched chains .

Q. How can computational methods enhance retrosynthetic planning for derivatives of this compound?

- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze >10⁶ reactions to prioritize routes with >80% predicted success. For example, fragment-based retrosynthesis identifies Heck coupling or Ullmann reactions as viable paths. DFT calculations validate Pd-mediated transition states with activation energies <25 kcal/mol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.